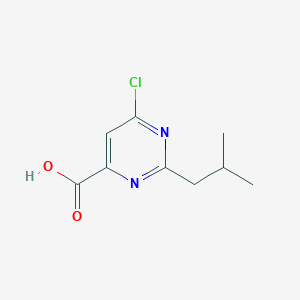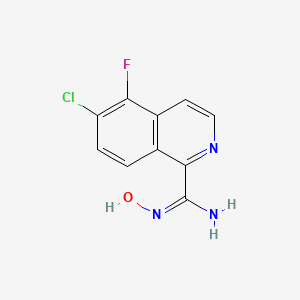
4-(3-Chloropropyl)-1,2-dimethylbenzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(3-Chloropropyl)-1,2-dimethylbenzene is an organic compound characterized by a benzene ring substituted with a 3-chloropropyl group and two methyl groups at the 1 and 2 positions
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Chloropropyl)-1,2-dimethylbenzene typically involves the alkylation of 1,2-dimethylbenzene (o-xylene) with 3-chloropropyl chloride. The reaction is usually carried out in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3) to facilitate the Friedel-Crafts alkylation process. The reaction conditions generally include:
Temperature: 0-5°C to control the exothermic nature of the reaction.
Solvent: Anhydrous dichloromethane or carbon tetrachloride.
Catalyst: Aluminum chloride (AlCl3).
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure better control over reaction parameters and higher yields. The use of advanced catalysts and optimized reaction conditions can further enhance the efficiency and scalability of the process.
化学反应分析
Types of Reactions
4-(3-Chloropropyl)-1,2-dimethylbenzene can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines, alcohols, or thiols.
Oxidation Reactions: The methyl groups can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction Reactions: The compound can be reduced to remove the chlorine atom, forming 1,2-dimethylbenzene derivatives.
Common Reagents and Conditions
Substitution: Sodium hydroxide (NaOH) or potassium hydroxide (KOH) in aqueous or alcoholic medium.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation using palladium on carbon (Pd/C).
Major Products
Substitution: Formation of 4-(3-hydroxypropyl)-1,2-dimethylbenzene or 4-(3-aminopropyl)-1,2-dimethylbenzene.
Oxidation: Formation of 4-(3-chloropropyl)-1,2-dimethylbenzoic acid.
Reduction: Formation of 1,2-dimethylbenzene.
科学研究应用
4-(3-Chloropropyl)-1,2-dimethylbenzene has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Materials Science: Employed in the development of novel polymers and materials with specific properties.
Pharmaceutical Research: Investigated for its potential use in drug development and as a building block for bioactive compounds.
Chemical Biology: Utilized in the study of biochemical pathways and molecular interactions.
作用机制
The mechanism of action of 4-(3-Chloropropyl)-1,2-dimethylbenzene in various reactions involves the activation of the benzene ring through the electron-donating effects of the methyl groups. This activation facilitates electrophilic substitution reactions. The chlorine atom on the propyl chain can act as a leaving group, making the compound reactive towards nucleophiles.
相似化合物的比较
Similar Compounds
- 4-(3-Chloropropyl)morpholine
- 4-(3-Chloropropyl)phenol
- 1-(3-Chloropropyl)-6,7-dimethoxy-3-methylbenzo[c]pyrylium perchlorate
Uniqueness
4-(3-Chloropropyl)-1,2-dimethylbenzene is unique due to the presence of both electron-donating methyl groups and an electron-withdrawing chlorine atom. This combination allows for a diverse range of chemical reactions and applications, making it a versatile compound in organic synthesis and materials science.
属性
分子式 |
C11H15Cl |
|---|---|
分子量 |
182.69 g/mol |
IUPAC 名称 |
4-(3-chloropropyl)-1,2-dimethylbenzene |
InChI |
InChI=1S/C11H15Cl/c1-9-5-6-11(4-3-7-12)8-10(9)2/h5-6,8H,3-4,7H2,1-2H3 |
InChI 键 |
VERLREWOFGUFHQ-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C=C(C=C1)CCCCl)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![tert-Butyl N-{2-hydroxy-3-[(propan-2-yl)amino]propyl}-N-methylcarbamate](/img/structure/B13191826.png)
![3-[(Prop-2-yn-1-yl)amino]-1lambda6-thiolane-1,1-dione](/img/structure/B13191827.png)

![2-Ethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-4-one](/img/structure/B13191843.png)
![Ethyl 2-amino-2-[1-(4-fluorophenyl)-3,5-dimethyl-1H-pyrazol-4-yl]acetate](/img/structure/B13191850.png)
![2-[2-(2,4-Dimethylphenyl)ethenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13191857.png)
![3-Methyl-2,4-dioxo-1-propyl-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-6-sulfonyl chloride](/img/structure/B13191859.png)

![Ethyl 8-carbamoyl-2-(propan-2-yl)imidazo[1,5-a]pyrimidine-4-carboxylate](/img/structure/B13191876.png)
![8,8-Dimethylbicyclo[4.2.0]octan-7-one](/img/structure/B13191879.png)
![7-Methyl-2-(4-nitrophenyl)-4H,6H,7H,8H,9H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B13191889.png)

![2-{1-Azabicyclo[3.3.1]nonan-5-yl}ethan-1-amine](/img/structure/B13191911.png)

